

Solubility and stability of 1-Cyclohexenylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexenylacetic acid

Cat. No.: B100004

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **1-Cyclohexenylacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **1-Cyclohexenylacetic acid**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive models to estimate its solubility in a range of common organic solvents. Detailed experimental protocols for determining both solubility and stability are provided to enable researchers to generate precise data. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known properties of structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals involved in the development and formulation of **1-Cyclohexenylacetic acid**.

Introduction

1-Cyclohexenylacetic acid is a carboxylic acid derivative with a cyclohexene moiety. Its chemical structure suggests potential applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its solubility and stability is critical for its effective formulation, storage, and application. This guide provides an in-depth analysis of these properties, combining theoretical predictions with detailed experimental methodologies.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **1-Cyclohexenylacetic acid** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₂	[1]
Molecular Weight	140.18 g/mol	[1]
CAS Number	18294-87-6	[1]
Appearance	Colorless to off-white solid (<33°C) or liquid (>33°C)	[2]
Melting Point	33 °C	[2]
Boiling Point	140-142 °C at 25 mmHg	
Density	1.04 g/mL	[2]
pKa (Predicted)	5.00 ± 0.10	[2]
Water Solubility	Insoluble	[2]

Solubility Profile

Direct quantitative solubility data for **1-Cyclohexenylacetic acid** in various organic solvents is not readily available in the public domain. Therefore, solubility has been estimated using Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP) Estimation

Hansen Solubility Parameters are based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The HSP for **1-Cyclohexenylacetic acid** were estimated using a group contribution method. The calculated parameters are presented in Table 2.

Hansen Parameter	Value (MPa ^{0.5})
Dispersion (δD)	17.5
Polar (δP)	4.5
Hydrogen Bonding (δH)	8.0
Total (δt)	19.8

Estimated Solubility in Common Organic Solvents

The solubility of **1-Cyclohexenylacetic acid** in various organic solvents was estimated based on the similarity of their Hansen Solubility Parameters. The Relative Energy Difference (RED) number is used to predict solubility, where a lower RED number indicates a higher likelihood of dissolution.

- RED < 1.0: High likelihood of solubility
- 1.0 < RED < 1.5: Moderate likelihood of solubility
- RED > 1.5: Low likelihood of solubility

Table 3 provides the estimated solubility of **1-Cyclohexenylacetic acid** in a range of common solvents.

Solvent	δD (MPa ^{0.5})	δP (MPa ^{0.5})	δH (MPa ^{0.5})	RED Number	Estimated Solubility
Methanol	15.1	12.3	22.3	1.76	Low
Ethanol	15.8	8.8	19.4	1.45	Moderate
Isopropanol	15.8	6.1	16.4	1.08	Moderate
Acetone	15.5	10.4	7.0	0.70	High
Acetonitrile	15.3	18.0	6.1	1.57	Low
Dimethylformamide (DMF)	17.4	13.7	11.3	0.88	High
Toluene	18.0	1.4	2.0	0.92	High
Hexane	14.9	0.0	0.0	1.46	Moderate

Stability Profile

The stability of **1-Cyclohexenylacetic acid** is a critical parameter for its handling, storage, and formulation. This section outlines the potential degradation pathways and provides a framework for its stability assessment through forced degradation studies.

Potential Degradation Pathways

As an unsaturated carboxylic acid, **1-Cyclohexenylacetic acid** is susceptible to several degradation pathways:

- Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohols under acidic conditions.
- Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products.
- Photodegradation: Exposure to UV or visible light can induce isomerization or polymerization of the double bond.

- Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.^{[3][4]} The following conditions are recommended for the forced degradation of **1-Cyclohexenylacetic acid**:

Stress Condition	Recommended Conditions
Acid Hydrolysis	0.1 M HCl at 60°C for up to 72 hours
Base Hydrolysis	0.1 M NaOH at 60°C for up to 72 hours
Oxidation	3% H ₂ O ₂ at room temperature for up to 24 hours
Thermal Degradation	80°C for up to 7 days (solid state and in solution)
Photostability	Exposure to light at an overall illumination of \geq 1.2 million lux hours and an integrated near ultraviolet energy of \geq 200 watt hours/square meter (ICH Q1B guidelines)

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of **1-Cyclohexenylacetic acid**.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of **1-Cyclohexenylacetic acid** in a given solvent.^{[5][6]}

Materials:

- **1-Cyclohexenylacetic acid** (solid)
- Solvent of interest
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- HPLC system with UV detector

Procedure:

- Add an excess amount of solid **1-Cyclohexenylacetic acid** to a glass vial.
- Add a known volume of the solvent to the vial.
- Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
- Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After equilibration, stop the shaking and allow the suspension to settle.
- Centrifuge the sample to separate the undissolved solid from the saturated solution.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of **1-Cyclohexenylacetic acid**.
- Calculate the solubility in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Analysis

This protocol outlines the development of a stability-indicating HPLC method and its use in analyzing samples from forced degradation studies.[\[7\]](#)[\[8\]](#)

Instrumentation:

- HPLC system with a photodiode array (PDA) or UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)

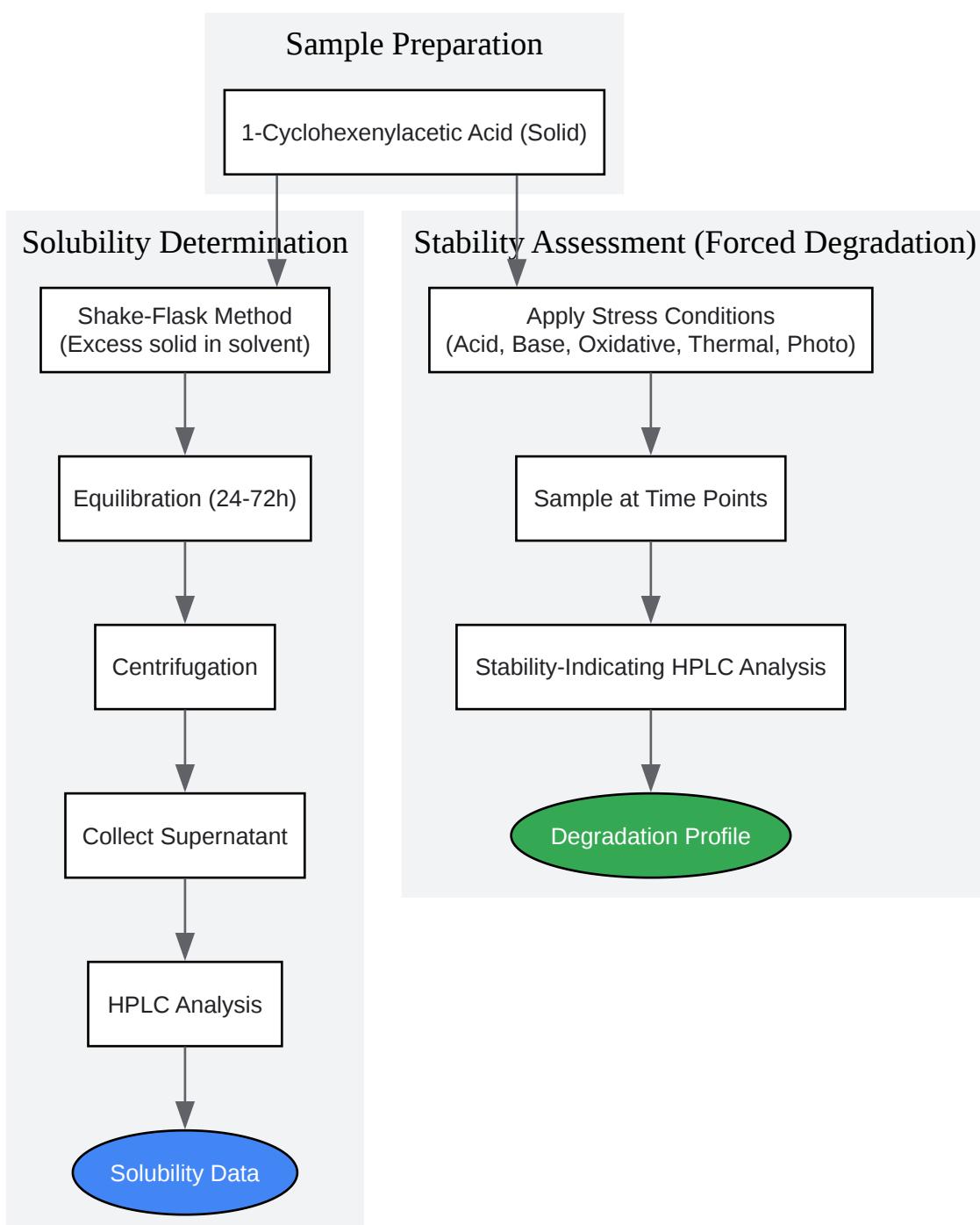
Method Development Outline:

- Wavelength Selection: Determine the maximum absorbance wavelength (λ_{max}) of **1-Cyclohexenylacetic acid** using a PDA detector.
- Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).
- Gradient Optimization: Develop a gradient elution method to separate the parent compound from any potential degradation products. A typical starting gradient could be from 10% to 90% acetonitrile over 20-30 minutes.
- Forced Degradation Sample Analysis:
 - Prepare samples of **1-Cyclohexenylacetic acid** under the forced degradation conditions described in Section 4.2.
 - At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
 - Inject the stressed samples into the HPLC system.
- Method Optimization and Validation:
 - Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. The resolution between peaks should be >1.5 .

- Assess peak purity of the parent compound peak in the stressed samples using a PDA detector.
- Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Biological Activity and Signaling Pathways

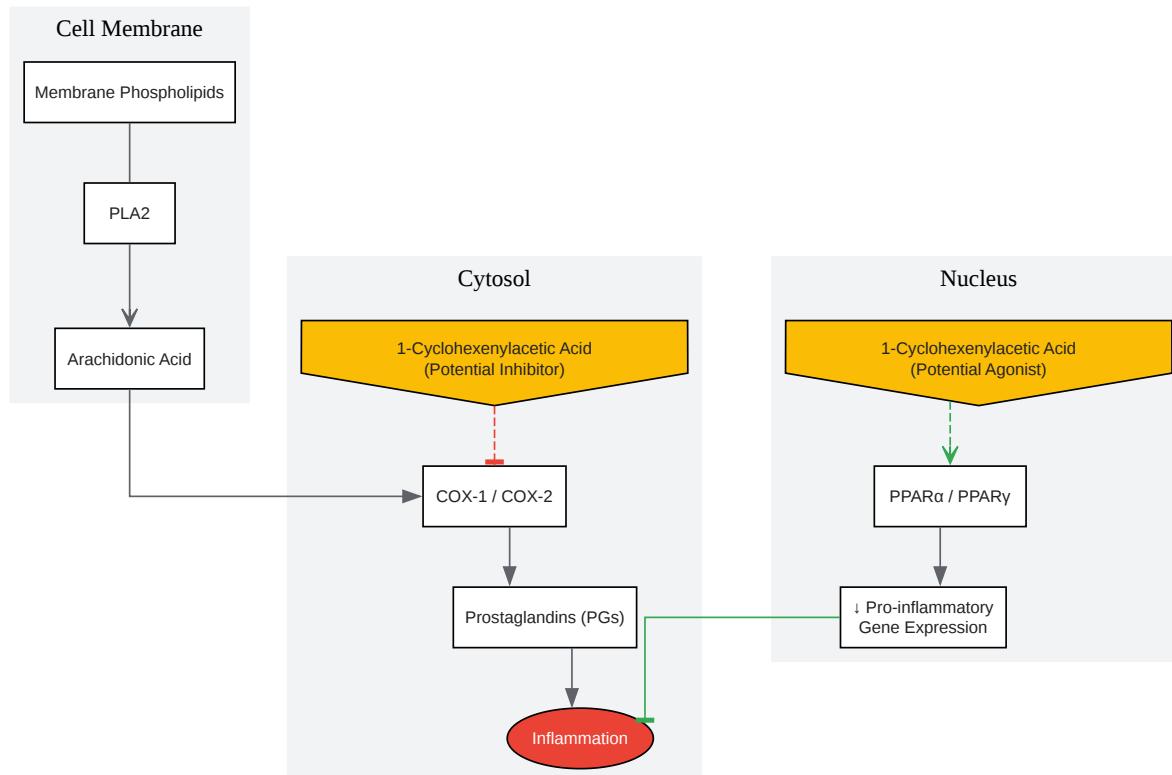
While direct studies on the biological activity of **1-Cyclohexenylacetic acid** are limited, its structural similarity to other known bioactive molecules suggests potential anti-inflammatory properties. Derivatives of cyclohexene carboxylic acid have been reported to exhibit anti-inflammatory effects.[\[1\]](#)


Potential Targets and Signaling Pathways

Based on the activity of related compounds, **1-Cyclohexenylacetic acid** could potentially interact with the following pathways:

- Cyclooxygenase (COX) Pathway: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins, mediators of inflammation.[\[9\]](#) **1-Cyclohexenylacetic acid** may act as a COX inhibitor.
- Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: PPARs are nuclear receptors that play a crucial role in the regulation of inflammation and metabolism.[\[10\]](#) Some fatty acids and their derivatives are natural ligands for PPARs. Activation of PPAR- α and PPAR- γ has been shown to have anti-inflammatory effects.[\[11\]](#)

Mandatory Visualizations


Experimental Workflow for Solubility and Stability Testing

[Click to download full resolution via product page](#)

Caption: Workflow for solubility and stability testing.

Potential Anti-Inflammatory Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Potential anti-inflammatory signaling pathways.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of the solubility and stability of **1-Cyclohexenylacetic acid**. The estimated solubility data, based on Hansen Solubility Parameters, offers a valuable starting point for formulation development. The

detailed experimental protocols for solubility and stability testing provide a clear roadmap for generating the necessary empirical data to support research and development activities. Furthermore, the exploration of potential anti-inflammatory activities opens avenues for future pharmacological investigations of this compound. It is imperative that the predictive data presented herein is confirmed through rigorous experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 2. processchemistryportal.com [processchemistryportal.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. scispace.com [scispace.com]
- 9. kinampark.com [kinampark.com]
- 10. Peroxisome proliferator-activated receptors in inflammation control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility and stability of 1-Cyclohexenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100004#solubility-and-stability-of-1-cyclohexenylacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com